Product packaging for 7-Methyl-5H-furo[3,2-C]pyridin-4-one(Cat. No.:CAS No. 117612-62-1)

7-Methyl-5H-furo[3,2-C]pyridin-4-one

Cat. No.: B039324
CAS No.: 117612-62-1
M. Wt: 149.15 g/mol
InChI Key: TWZCPBXHDVECOB-UHFFFAOYSA-N
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Description

7-Methyl-5H-furo[3,2-C]pyridin-4-one is a high-purity, fused heterocyclic scaffold of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a versatile furopyridinone core structure, which serves as a privileged building block for the synthesis of more complex molecules. Its primary research value lies in its potential as a key intermediate for developing novel pharmacologically active compounds, particularly as a kinase inhibitor scaffold or for targeting various enzymatic pathways. The electron-rich nature and hydrogen-bond acceptor properties of the fused furan and pyridinone rings allow for specific interactions with biological targets, making it a valuable template for structure-activity relationship (SAR) studies. Researchers utilize this compound to explore new chemical space in programs aimed at oncology, inflammation, and central nervous system (CNS) disorders. It is supplied strictly for laboratory research purposes to facilitate the development of new lead compounds and probe biological mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B039324 7-Methyl-5H-furo[3,2-C]pyridin-4-one CAS No. 117612-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-5H-furo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-4-9-8(10)6-2-3-11-7(5)6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZCPBXHDVECOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Methyl 5h Furo 3,2 C Pyridin 4 One and Its Structural Analogues

Strategies for Constructing the Furo[3,2-C]pyridin-4-one Skeleton

A variety of synthetic strategies have been developed to assemble the fused furo[3,2-c]pyridine (B1313802) ring system, ranging from metal-catalyzed cascade reactions to multicomponent condensations.

Palladium-Catalyzed Cascade Processes: Sonogashira Reaction and Subsequent Cyclization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is particularly useful for synthesizing precursors to heterocyclic systems. wikipedia.org A common strategy for building furo-pyridine systems involves a sequential, one-pot process that combines a Sonogashira coupling with a subsequent cyclization step. nih.gov

This methodology typically begins with a suitably functionalized pyridine (B92270), such as a 3-chloro-2-hydroxypyridine. This starting material undergoes a Sonogashira cross-coupling reaction with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd/C), a copper(I) co-catalyst (e.g., CuI), a phosphine (B1218219) ligand, and a base. nih.gov This first step forms a C-C bond, linking the alkyne to the pyridine ring. The intermediate species then undergoes an intramolecular C-O bond-forming reaction (cyclization) to construct the furan (B31954) ring, yielding the final furo[3,2-b]pyridine (B1253681) product. nih.gov This cascade approach is advantageous as it allows for the construction of complex molecules from simple precursors in a single operation, often under mild conditions. wikipedia.org

Pictet-Spengler Reaction for Tetrahydrofuro[3,2-C]pyridine Ring System Formation

The Pictet-Spengler reaction is a classic acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline derivative. wikipedia.org This reaction has been adapted to synthesize the tetrahydrofuro[3,2-c]pyridine skeleton, a hydrogenated analogue of the target compound. nih.govnih.gov

In this approach, a β-furylethylamine, such as 2-(5-methylfuran-2-yl)ethanamine, is condensed with various aromatic aldehydes. nih.govbeilstein-journals.org The resulting imine intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, where the furan ring acts as the nucleophile, to close the pyridine ring and form the 4-substituted tetrahydrofuro[3,2-c]pyridine core. nih.govbeilstein-journals.org Researchers have developed a semi-one-pot method for this transformation, providing a direct route to these structures from readily available starting materials. researchgate.net The reaction yields are influenced by the electronic nature of the substituents on the aromatic aldehyde, with electron-donating groups generally providing higher yields. researchgate.net

Below is a table summarizing the optimization of reaction conditions for a model Pictet-Spengler cyclization.

EntryAcid (equiv.)SolventTime (h)Temp (°C)Yield (%)
1HCl (2.0)CH3CN1.55026
2HCl (2.0)CH3CN245028
3HCl (1.5)CH3CN248229
4TsOH (2.0)CH3CN248220
5HCl (2.0)AcOH48rt47
6HCl (2.0)AcOH3.57033
7HCl (2.5)AcOH6.57038
Data derived from a study on the synthesis of tetrahydrofuro[3,2-c]pyridines. researchgate.net

Acid-Catalyzed Multicomponent Condensation Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly efficient for generating molecular complexity. rsc.org Acid-catalyzed multicomponent strategies have been employed to synthesize fused heterocyclic systems analogous to furo[3,2-c]pyridin-4-one.

For instance, two acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols have been developed to produce furo[3,2-c]quinolones, which share a similar fused ring structure. rsc.orgrsc.org Depending on the structure of the propargylic alcohol used, the reaction can proceed through two different pathways. One pathway involves a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure to afford the furo[3,2-c]quinolone skeleton. rsc.orgrsc.org This method highlights the utility of acid catalysis in promoting a cascade of bond-forming events to rapidly construct complex heterocyclic frameworks from simple, readily available components. rsc.org

Cyclization of 3-Alkynyl-4-pyrones with Nitrogen Sources

A novel and highly efficient strategy for the synthesis of the furo[3,2-c]pyridine core involves the reaction of 3-alkynyl-4-pyrones with a nitrogen source, such as ammonium (B1175870) acetate (B1210297). researchgate.netbohrium.com This method is notable for proceeding at room temperature in hexafluoroisopropyl alcohol (HFIP) as a solvent, without the need for a metal catalyst. researchgate.netbohrium.com

The reaction involves a tandem process where both the furan and pyridine rings of the furo[3,2-c]pyridine framework are formed. researchgate.net The 3-alkynyl-4-pyrone substrates can be prepared via a Sonogashira coupling of 3-bromo-4-pyrones. The subsequent reaction with ammonium acetate under mild conditions provides access to a wide range of substituted furo[3,2-c]pyridines in moderate to excellent yields (35-84%). researchgate.netbohrium.com The success of this reaction is attributed to the mutual activation of the functional groups within the 3-alkynyl-4-pyrone starting material. researchgate.net

Synthesis of Related Furo[3,2-b]pyran-7-ones via Intramolecular Cyclization

The synthesis of related oxygen-containing heterocyclic systems, such as furo[3,2-b]pyran-7-ones, provides insight into the construction of fused ring skeletons. The interaction of substituted 2H-furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles has been investigated. beilstein-journals.orgnih.gov While this does not lead directly to furo[3,2-c]pyridines, it demonstrates the reactivity of related scaffolds. For example, condensation with aliphatic amines leads to the formation of 2H-furo[3,2-b]pyran-2,7(3H)-diones that feature an exocyclic enamine moiety. beilstein-journals.orgnih.gov In contrast, reaction with dinucleophiles like hydrazines can result in a recyclization process, involving the opening of the furan ring and subsequent formation of a new heterocyclic system, such as pyrazol-3-ones. beilstein-journals.org These transformations showcase the chemical pathways available for modifying and rearranging furo-pyranone skeletons.

Targeted Synthesis of 7-Methyl-5H-furo[3,2-C]pyridin-4-one Derivatives

While general methods establish the core skeleton, targeted syntheses are required to produce specific derivatives like this compound. A relevant strategy for producing substituted furo[3,2-c]pyridin-4(5H)-ones involves the reaction of 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones with various nitrostyrenes. researchgate.net

This metal-free approach, using triethylamine (B128534) as a catalyst, provides a direct route to 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-ones. researchgate.net By starting with a 4-hydroxy-pyridin-2-one that already contains the desired methyl group at the equivalent of the 7-position, this method allows for the targeted construction of derivatives of the title compound. The methodology is advantageous due to its use of inexpensive starting materials, operational simplicity, and good to excellent yields. researchgate.net This demonstrates a viable pathway for accessing specifically substituted furo[3,2-c]pyridin-4-one derivatives.

Specific Methods for Introducing Methyl Substituents

The introduction of methyl groups onto the furo[3,2-c]pyridine scaffold is typically accomplished by utilizing appropriately substituted starting materials. For instance, the synthesis of 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one derivatives proceeds from 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones. bohrium.com In this case, the methyl group at the 6-position of the pyridine precursor becomes the methyl group at the 7-position of the final furo[3,2-c]pyridin-4-one product.

Another strategy involves the Pictet-Spengler reaction to create hydrogenated versions of the scaffold. A semi-one-pot method has been developed for synthesizing 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov This approach is based on the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization. beilstein-journals.orgnih.gov The methyl group is incorporated from the furan-containing starting material, resulting in a 2-methyl-substituted tetrahydrofuro[3,2-c]pyridine core. beilstein-journals.org

Derivatization from Precursor Pyridines

A common and versatile strategy for synthesizing the furo[3,2-c]pyridine system involves the modification of precursor pyridines. This approach allows for the regioselective construction of the fused furan ring.

One prominent method employs a cascade process initiated by a Sonogashira reaction. semanticscholar.org In this sequence, a 4-hydroxy-3-iodopyridine is coupled with a terminal alkyne in the presence of palladium and copper catalysts. This is immediately followed by a base-induced 5-endo-dig cyclization, where the pyridine oxygen atom attacks the alkyne moiety to form the furan ring. semanticscholar.org

Another effective route starts with 4-hydroxy-6-methylpyridin-2(1H)-ones, which react with nitrostyrenes in the presence of a triethylamine catalyst to yield functionalized furo[3,2-c]pyridin-4(5H)-ones. bohrium.comresearchgate.net This method highlights the derivatization of a substituted pyridinone to achieve the target heterocyclic system.

Additionally, substituted furopropenoic acids, derived from appropriate aldehydes, can be converted into their corresponding azides. These azides then undergo cyclization upon heating to form furopyridones, which can be subsequently aromatized. researchgate.net

Precursor PyridineReagentsResulting Product TypeReference
4-Hydroxy-3-iodopyridineTerminal alkynes, Pd/Cu catalysts, BaseFuro[3,2-c]pyridines semanticscholar.org
4-Hydroxy-6-methylpyridin-2(1H)-oneNitrostyrenes, Triethylamine5-Alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-ones bohrium.comresearchgate.net
3-Chloro-2-hydroxy pyridineTerminal alkynes, Pd/C-CuI-PPh3-Et3N2-Substituted furo[3,2-b]pyridines nih.gov

Advanced Synthetic Approaches and Sustainable Chemistry

Modern synthetic chemistry emphasizes the development of efficient, rapid, and environmentally benign methodologies. Advanced techniques like microwave-assisted synthesis and the use of catalyst-free, mild conditions are increasingly being applied to the synthesis of furo[3,2-c]pyridines, aligning with the principles of sustainable chemistry.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the construction of heterocyclic systems. rsc.org The application of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. beilstein-journals.org For example, in the synthesis of N-alkylated 2-pyridones, a related structural motif, microwave heating reduced the reaction time from 180 minutes to just 15 minutes while also increasing the yield. beilstein-journals.org

This technology has been successfully applied to the synthesis of various fused heterocycles, including 3-aryl-furo[3,2-c]coumarins, which share a similar furo-fused core. researchgate.net In one approach, 4-hydroxy coumarins react with 2-aryl-1-nitro ethenes under microwave conditions to form the target compounds. researchgate.net The efficiency of microwave heating is often attributed to its ability to directly and rapidly heat the solvent and reactants, leading to faster and cleaner reactions. beilstein-journals.org

Catalyst-Free and Mild Reaction Conditions for Furo[3,2-C]pyridin-4(5H)-one Synthesis

A significant advancement in the synthesis of furo[3,2-c]pyridin-4(5H)-one derivatives is the development of a highly sustainable strategy that operates under mild, metal-free conditions. bohrium.comresearchgate.net This method involves the reaction of 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones with various nitrostyrenes. bohrium.com

Initial investigations demonstrated that the reaction failed to proceed without a catalyst or with acidic catalysts. bohrium.com However, screening of various organic and inorganic catalysts revealed that triethylamine was highly effective. The optimal conditions were found to be 10 mol% of triethylamine in ethanol (B145695) at 80°C. bohrium.com This approach offers numerous advantages, including the use of inexpensive and readily available starting materials, operational simplicity, step economy, and good to excellent yields, making it an attractive and environmentally friendly alternative to traditional methods. bohrium.comresearchgate.net

Table of Reaction Condition Optimization Based on the synthesis of 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one derivatives. bohrium.com

ParameterConditions TestedOptimal Condition
Catalyst None, Acetic Acid, Various Organic/Inorganic BasesTriethylamine
Catalyst Loading Varied10 mol%
Solvent VariousEthanol
Temperature Varied80°C

Chemical Reactivity and Diversification of Furo[3,2-C]pyridin-4-one Systems

The furo[3,2-c]pyridin-4-one scaffold is not merely a synthetic endpoint but also a versatile intermediate for further chemical modification. Its inherent reactivity allows for a range of functional group transformations and ring modifications, enabling the creation of diverse libraries of related compounds.

Functional Group Transformations and Ring Modifications

The functional groups and atoms within the furo[3,2-c]pyridine core can be selectively targeted to introduce new functionalities. For example, the carbonyl group of the pyridone ring can be transformed. Furopyridones can be treated with phosphorus oxychloride to yield the corresponding 4-chloro-furo[3,2-c]pyridine derivatives. researchgate.net This chloro-substituent is a valuable synthetic handle, susceptible to nucleophilic substitution. It can be replaced by various nucleophiles, including alkoxides (such as sodium ethoxide or propoxide) and cyclic secondary amines (like morpholine (B109124) or piperidine), to generate a series of 4-alkoxy and 4-amino derivatives, respectively. researchgate.net

Furthermore, the nitrogen atom in the pyridine ring of hydrogenated systems can be readily functionalized. The N-H bond in tetrahydrofuro[3,2-c]pyridine can undergo acetylation with acetyl chloride or methylation via treatment with sodium hydride followed by methyl iodide, yielding N-acetyl and N-methyl derivatives. beilstein-journals.orgnih.gov

The ring system itself can participate in further reactions. Under acidic conditions, tetrahydrofuro[3,2-c]pyridines can undergo a reversible transformation involving the opening of the furan ring to form a 3-(2-oxopropyl)piperidin-4-one intermediate. beilstein-journals.orgnih.gov This intermediate can then be trapped in a subsequent reaction, such as a Paal-Knorr pyrrole (B145914) synthesis, to construct a new fused heterocyclic system, demonstrating a powerful method for scaffold diversification. beilstein-journals.orgnih.gov

Annulation Reactions to Construct Polycyclic Furo[3,2-C]pyridine-Fused Systems (e.g., Pyrido[3,2-d]pyrimidines, Triazolopyridines)

The furo[3,2-c]pyridine core, including derivatives like this compound, serves as a versatile scaffold for the synthesis of more complex, polycyclic heterocyclic systems through annulation reactions. These reactions involve the construction of a new ring fused to the existing furo[3,2-c]pyridine framework. This strategy is particularly valuable for creating novel chemical entities with potential applications in medicinal chemistry. Key examples of such polycyclic systems include those where a pyrimidine (B1678525) or a triazole ring is fused to the parent structure.

Pyrido[3,2-d]pyrimidines

A significant application of annulation chemistry is the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidines. These complex structures are synthesized from functionalized furo[3,2-c]pyridine precursors. Research has demonstrated the development of these compounds as potent inhibitors of phosphodiesterase type 4 (PDE4), with potential therapeutic applications in treating asthma and chronic obstructive pulmonary disease (COPD). nih.gov The synthetic approach often begins with a suitably substituted furo[3,2-c]pyridine which undergoes cyclization to form the fused pyrimidine ring.

For instance, a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines has been synthesized and evaluated for biological activity. nih.gov The structure-activity relationship studies within this series revealed that specific substitutions on the fused pyridine ring and at the 5-position of the core scaffold are crucial for achieving high affinity for the target enzyme. nih.gov Another study details a method for synthesizing 8-amino derivatives of pyrano[4",3":4',5']pyrido[3',2':4,5]furo-[3,2-d]pyrimidines, highlighting the adaptability of the furo[3,2-c]pyridine core for constructing elaborate, multi-ring systems. researchgate.net

Table 1: Synthesis of Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives

Starting ScaffoldAnnulation StrategyResulting Fused SystemKey Research FindingReference
Functionalized Furo[3,2-c]pyridineConstruction of a pyrimidine ring onto the pyridine moiety of the furo[3,2-c]pyridine core.Pyrido[3',2':4,5]furo[3,2-d]pyrimidineCompounds developed as potent PDE4 inhibitors for potential asthma and COPD treatment. nih.gov nih.gov
6-Oxo derivatives of pyrano[3,4-c]pyridinesMulti-step synthesis leading to the formation of the fused furo[3,2-d]pyrimidine (B1628203) system.8-Amino-pyrano[4",3":4',5']pyrido[3',2':4,5]furo-[3,2-d]pyrimidineDemonstrates a method to access complex, amino-substituted polycyclic systems. researchgate.net researchgate.net

Triazolopyridines

The construction of a triazole ring onto the furo[3,2-c]pyridine scaffold represents another important annulation pathway. While direct synthesis of triazolo[4,5-d]furo[3,2-c]pyridines from this compound is not extensively detailed, established synthetic methodologies for analogous triazolopyridines suggest a viable route. nih.govorganic-chemistry.org This proposed pathway would typically involve the conversion of the pyridone moiety into a suitable precursor for cyclization.

A plausible synthetic sequence would be:

Chlorination: The carbonyl group at the 4-position of the furopyridone is converted to a chloro group using a reagent like phosphorus oxychloride. This creates a reactive 4-chlorofuro[3,2-c]pyridine (B1586628) intermediate. researchgate.net

Hydrazinolysis: The 4-chloro derivative is then reacted with hydrazine (B178648) hydrate, substituting the chlorine atom to form a 4-hydrazinofuro[3,2-c]pyridine. researchgate.net

Cyclization: The resulting hydrazine derivative undergoes cyclization with a one-carbon synthon, such as formic acid or an orthoformate, to close the triazole ring, yielding the target triazolofuro[3,2-c]pyridine system. organic-chemistry.org

This approach is analogous to established methods for synthesizing researchgate.netevitachem.combeilstein-journals.orgtriazolo[4,3-a]pyridines, which involve the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration and cyclization. organic-chemistry.org

Furthermore, research into related isomeric systems has shown the successful synthesis of novel tricyclic triazolo[4',5':4,5]furo[2,3-c]pyridines. nih.govresearchgate.net This was achieved via the diazotization of 2,3-diamino-furo[2,3-c]pyridines, demonstrating the feasibility of constructing triazole-fused systems within the broader furopyridine family. nih.govresearchgate.net

Table 2: Proposed Annulation Strategy for Triazole-Fused Systems

StepReactionIntermediate/ProductRationale/Analogous ReactionReference
1Chlorination of Furo[3,2-c]pyridin-4-one4-Chlorofuro[3,2-c]pyridineAromatization and activation of the 4-position for nucleophilic substitution. researchgate.net researchgate.net
2Reaction with Hydrazine4-Hydrazinofuro[3,2-c]pyridineIntroduction of the N-N bond necessary for the triazole ring. researchgate.net researchgate.net
3Cyclization with a C1 source (e.g., formic acid)Triazolo-fused Furo[3,2-c]pyridineStandard method for forming a fused 1,2,4-triazole (B32235) ring from a hydrazine precursor. organic-chemistry.org organic-chemistry.org

Preclinical Biological Activity Spectrum and Mechanistic Investigations of 7 Methyl 5h Furo 3,2 C Pyridin 4 One and Its Analogues

Bromodomain and Extra-Terminal Domain (BET) Protein Modulation

The primary mechanism of action for the 7-Methyl-5H-furo[3,2-c]pyridin-4-one class of compounds is the targeted inhibition of BET proteins, which are key readers of epigenetic marks and regulators of gene transcription.

Discovery and Optimization of BD2-Selective BRD4 Inhibitors within the Furo[3,2-C]pyridin-4(5H)-one Class

Researchers have identified and optimized a series of furo[3,2-c]pyridin-4(5H)-one derivatives as novel and potent inhibitors of the BET family, with a particular selectivity for the second bromodomain (BD2). Pan-BET inhibitors have shown significant efficacy in clinical trials but are often associated with toxicities. This has driven the need for domain-selective inhibitors to potentially separate therapeutic effects from adverse ones.

Through structure-based design, a representative compound from this class, XY153 , was developed. It demonstrated a remarkable binding potency to the BD2 of Bromodomain-containing protein 4 (BRD4), with a half-maximum inhibitory concentration (IC50) value of 0.79 nM. Further optimization of this series led to the identification of XY221 , which was distinguished as the first highly selective inhibitor specifically for the BRD4 BD2 domain.

Comparative Selectivity Profiles Against BRD4 BD1 and Other BET Bromodomains

A key feature of the furo[3,2-c]pyridin-4(5H)-one class is its pronounced selectivity for the BD2 over the first bromodomain (BD1) of BRD4. The high degree of similarity in the acetyl-lysine binding sites across the eight BET bromodomains makes achieving such selectivity a significant challenge.

The compound XY153 displayed a 354-fold selectivity for BRD4 BD2 over BRD4 BD1. researchgate.net It also showed a 6-fold selectivity for BRD4 BD2 over the BD2 domains of other BET family members. researchgate.net Building on this, the more recently developed XY221 demonstrated an even greater pan-BD2 selectivity, being 667-fold more selective for BRD4 BD2 over BRD4 BD1. nih.gov Furthermore, XY221 exhibited significant domain selectivity, with a 9- to 32-fold preference for BRD4 BD2 over the BD2 domains of BRD2, BRD3, and BRDT. nih.gov This was further confirmed by assays showing a 66- to 144-fold selectivity over other BET BD2 domains. nih.gov

BET Bromodomain Inhibitor Selectivity Profiles
CompoundTargetIC50 (nM)Selectivity vs. BRD4 BD1Selectivity vs. Other BET BD2s
XY153BRD4 BD20.79354-fold6-fold
XY221BRD4 BD25.8667-fold9 to 144-fold

Preclinical In Vitro Antiproliferative Activity against Malignant Cell Lines (e.g., MV4-11)

The potent and selective inhibition of BRD4 BD2 translates to significant antiproliferative activity in cancer cell lines. The compound XY153 has demonstrated potent effects against multiple tumor cell lines, with exceptional activity against the MV4-11 human acute myeloid leukemia (AML) cell line, showing an IC50 of just 0.55 nM. researchgate.net Notably, this compound exhibited weak cytotoxicity against normal lung fibroblast cells, highlighting a favorable safety profile for this class of BD2-selective inhibitors. researchgate.net

In Vitro Antiproliferative Activity of XY153
Cell LineCancer TypeIC50 (nM)
MV4-11Acute Myeloid Leukemia0.55

Mechanistic Insights into Potential Therapeutic Applications in Acute Myeloid Leukemia (AML)

The strong antiproliferative effects in AML cell lines suggest significant therapeutic potential for this disease. BRD4 is recognized as a crucial factor in maintaining AML by activating oncogenes like MYC through aberrant transcriptional elongation. nih.gov The suppression of BRD4 is a primary driver of cell-cycle arrest and apoptosis in leukemia cells. nih.govharvard.edu

By selectively inhibiting the BD2 domain of BRD4, compounds like XY153 and XY221 can disrupt this oncogenic signaling. The displacement of BRD4 from chromatin leads to the downregulation of key cancer-driving genes. researchgate.net Given their high potency and selectivity, these furo[3,2-c]pyridin-4(5H)-one derivatives are considered valuable lead compounds for developing new therapeutics against AML. researchgate.net

Antineoplastic and Cytotoxic Efficacy

The cytotoxic effects of this compound class are rooted in its ability to modulate critical signaling pathways that are essential for cancer cell survival and proliferation.

Inhibition of Key Kinases and Signaling Pathways in Cancer Progression

While the primary mechanism of the furo[3,2-c]pyridin-4-one class is not direct kinase inhibition, its action as a BET inhibitor profoundly impacts downstream signaling pathways that are often regulated by kinases and are critical for cancer progression. The inhibition of BRD4 disrupts the transcriptional machinery responsible for expressing key oncogenes.

A central pathway affected is the one involving the MYC oncogene, a master regulator of cellular proliferation that is a downstream target of BRD4. researchgate.net BET inhibition has been shown to cause transcriptional repression of c-MYC, leading to cell growth inhibition and apoptosis in acute leukemia cells. researchgate.netoncotarget.com

Furthermore, resistance to BET inhibitors in AML has been linked to the activation of other signaling pathways, including the NF-κB , WNT/β-catenin , and TGF-β pathways, indicating that these are also modulated by BET protein function. nih.gov BRD4 has also been shown to interact with and enhance the activity of NF-κB/RelA, which promotes cancer cell proliferation. researchgate.net Therefore, the antineoplastic efficacy of this compound and its analogues is achieved by disrupting these critical oncogenic signaling networks through epigenetic modulation.

Targeting Dihydrofolate Reductase and Thymidylate Synthase Enzymes

The furo[3,2-c]pyridine (B1313802) scaffold is a bioisostere of other 6-5 fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, which have been investigated as inhibitors of key enzymes in folate metabolism. nih.govnih.gov Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial for the synthesis of dTMP, a necessary precursor for DNA replication, making them validated targets for cancer chemotherapy. nih.govnih.govmdpi.com

Research into these related scaffolds has shown that they can act as potent dual inhibitors of both TS and DHFR. For example, certain 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine analogues were designed to target both enzymes. nih.gov Similarly, N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, a thieno[2,3-d]pyrimidine derivative, demonstrated excellent dual inhibitory activity against human TS and human DHFR, with IC50 values of 54 nM and 19 nM, respectively. nih.gov The mechanism of these antifolates involves competing with the natural folate substrates, thereby disrupting the synthesis of nucleotides and leading to "thymineless death" in rapidly dividing cancer cells. nih.govresearchgate.net While these findings relate to sulfur and nitrogen-containing analogues, they suggest a potential mechanism of action for furo[3,2-c]pyridine derivatives, although direct enzymatic inhibition data for this compound are not available.

Cytotoxicity Profiles Across Diverse Preclinical Cancer Cell Lines

The cytotoxic potential of furo-pyridine derivatives and their analogues has been evaluated against a panel of human cancer cell lines. While specific data for this compound against the requested cell lines is limited, studies on related structures provide insight into the potential activity of this chemical class.

For instance, fused chromeno-furo-pyridine compounds, which contain the furo-pyridine core, have been screened for anticancer activity. One such derivative, 4-(4-methoxyphenyl)-6H-chromeno[3,4-b]furo[3,2-d]pyridin-6-one, showed potent activity against the MCF-7 human breast cancer cell line with an IC50 value of 6.83 μM. researchgate.net Furo-imidazo[3.3.3]propellanes have also demonstrated inhibitory activity against breast cancer cell lines (MCF-7 and T-47D) and the colon cancer cell line HCT-116. nih.gov Furthermore, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, which feature a furan (B31954) ring system, have shown significant cytotoxicity against the human breast cancer cell line MDA-MB-231. nih.gov

These findings indicate that compounds containing a furan or furo-pyridine scaffold can exhibit cytotoxic effects against various cancer cell lines, including those derived from human breast cancers.

Table 1: Cytotoxicity of Selected Furo-Pyridine Analogues and Related Structures

CompoundCancer Cell LineActivity (IC50)Reference
4-(4-methoxyphenyl)-6H-chromeno[3,4-b]furo[3,2-d]pyridin-6-oneMCF-7 (Human Breast Cancer)6.83 μM researchgate.net
Furo-imidazo[3.3.3]propellane derivative 5dMCF-7 (Human Breast Cancer)> 30% inhibition nih.gov
Furo-imidazo[3.3.3]propellane derivative 5fHCT-116 (Colon Cancer)> 40% inhibition nih.gov

In Vivo Antitumor Efficacy in Preclinical Xenograft Models

Information regarding the in vivo antitumor efficacy of this compound or its close structural analogues in preclinical xenograft models is not available in the provided search results. Studies on other novel pyridine (B92270) derivatives have demonstrated antitumor and antimetastatic properties in both syngeneic and patient-derived lung cancer xenograft models, validating the general potential of pyridine-containing scaffolds in vivo. rrpharmacology.rucyberleninka.ru However, specific experimental data, such as tumor growth inhibition percentages or changes in tumor volume for the furo[3,2-c]pyridine class, is currently lacking.

Antimicrobial and Antifungal Properties

Antibacterial Activity, Including Efficacy against Gram-Positive Pathogens

Derivatives of pyridine and fused heterocyclic systems containing pyridine have been widely investigated for their antimicrobial properties. mdpi.comnih.gov The furo-pyridine scaffold, in particular, has been a subject of interest. A study on novel annulated Furo[3'',2'':6',7']Chromeno[3',4':4,5]Furo[3,2-b]Pyridines reported that some of these complex derivatives showed good inhibitory effects against tested microorganisms. researchgate.net

The antibacterial potential of various pyridine derivatives has been demonstrated, with many compounds showing activity against Gram-positive pathogens such as Staphylococcus aureus and Bacillus subtilis. nih.gov For example, certain C-2 and C-6 substituted pyridines exhibited a range of modest in vitro activity against S. aureus. researchgate.net Although specific minimum inhibitory concentration (MIC) data for this compound is not available, the collective evidence from related structures suggests that the furo[3,2-c]pyridine core is a promising scaffold for the development of new antibacterial agents.

Antifungal Activity Spectrum

The antifungal potential of pyridine-containing heterocycles is also well-documented. nih.gov Research on scaffolds structurally related to furo-pyridines has shown promising activity. For instance, a dihydrothieno[3,2-b]pyridine derivative, a sulfur analogue of the furo-pyridine core, was identified as having potent and selective antifungal activity against Cryptococcus species, with MIC values less than 1 µg/mL. nih.gov

Furthermore, complex furo-pyridine derivatives, such as Furo[3'',2'':6',7']Chromeno[3',4':4,5]Furo[3,2-b]Pyridines, have demonstrated high inhibitory action against various fungal strains in vitro. researchgate.net Other studies on simpler pyridine compounds have also reported activity against fungal pathogens like Candida albicans and Aspergillus niger. nih.gov These findings suggest that the furo[3,2-c]pyridine class of compounds may possess a broad spectrum of antifungal activity, warranting further investigation.

Central Nervous System (CNS) Pharmacological Actions

Research into novel heterocyclic ring systems has identified the furo[3,2-c]pyridine scaffold as a pharmacophore with potential therapeutic applications in the central nervous system.

Evaluation of Antipsychotic Potential for Furo[3,2-C]pyridine Pharmacophores

The furo[3,2-c]pyridine ring system has been investigated as a promising new pharmacophore for the development of agents with potential antipsychotic activity. nih.govresearchgate.net In one area of research, arylpiperazine derivatives of the furo[3,2-c]pyridine ring system were synthesized and evaluated. nih.gov These studies aimed to explore novel chemical structures that could lead to new mechanisms of action for treating psychotic disorders. The investigation of such pharmacophores is driven by the need for antipsychotics with improved efficacy and different side effect profiles compared to existing medications. nih.govresearchgate.net

Behavioral Efficacy in Animal Models: Apomorphine Stereotypy and Conditioned Avoidance Response

In preclinical behavioral models predictive of antipsychotic efficacy, analogues of this compound have demonstrated significant activity. Specifically, certain arylpiperazine derivatives incorporating the furo[3,2-c]pyridine core were effective in blocking apomorphine-induced stereotypy and climbing behaviors in animal models. nih.gov Furthermore, these compounds showed notable activity in the conditioned avoidance response test, a key behavioral paradigm used to screen for antipsychotic potential. nih.gov These findings in established animal models suggest that the furo[3,2-c]pyridine scaffold warrants further investigation for its potential role in modulating CNS pathways relevant to psychosis.

Receptor Binding Profiles: Affinity for Serotonin (B10506) 5-HT1 and 5-HT2 Receptors, Dopamine (B1211576) D2 Receptor Interactions

The receptor binding profiles of furo[3,2-c]pyridine derivatives have been characterized to elucidate their mechanism of action. Studies revealed that these compounds exhibit a potent affinity for both serotonin 5-HT1 and 5-HT2 receptors. nih.gov In contrast, their interaction with the dopamine D2 receptor was found to be weak. nih.gov This receptor binding profile, characterized by high serotonin receptor affinity and low dopamine D2 receptor affinity, distinguishes these compounds from many traditional antipsychotics and suggests a potentially different pharmacological mechanism. nih.gov

Table 1: Receptor Binding Affinity of Furo[3,2-c]pyridine Analogues
Receptor TargetBinding Affinity
Serotonin 5-HT1Potent
Serotonin 5-HT2Potent
Dopamine D2Weak

Electrophysiological Effects on Dopaminergic Neuron Activity in A9 and A10 Brain Regions

Electrophysiological studies were conducted to assess the effects of lead prototype compounds from the furo[3,2-c]pyridine series on the activity of dopaminergic neurons. nih.gov These investigations focused on neurons in the A9 (substantia nigra) and A10 (ventral tegmental area) regions of the brain, which are critical components of the dopamine system. nih.gov The results indicated that furo[3,2-c]pyridine derivatives have distinct effects on the firing of dopamine neurons in these two areas. nih.gov Despite similarities in their behavioral profiles suggestive of antipsychotic activity, the distinct electrophysiological effects suggest that these compounds may achieve their biological outcomes through different underlying mechanisms compared to other related pharmacophores. nih.gov

Other Noteworthy Biological Activities

Beyond the central nervous system, the furo[3,2-c]pyridine scaffold has been explored for other therapeutic applications, including as an inhibitor of key enzymes involved in inflammatory diseases.

Janus Kinase 2 (JAK2) Inhibitory Activity

The Janus kinase (JAK) family of enzymes, particularly JAK2, are crucial mediators of cytokine signaling and have become important targets for the treatment of immune-mediated inflammatory diseases like rheumatoid arthritis. researchgate.net In this context, derivatives of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amine have been designed, synthesized, and evaluated as potential JAK inhibitors. researchgate.net Systematic structure-activity relationship studies led to the discovery of compounds that strongly inhibit JAK kinases. One particular compound, referred to as 7j in the study, was found to inhibit all four isoforms of the JAK family. researchgate.net This demonstrates that the furo[3,2-c]pyridine core can be incorporated into structures with potent JAK2 inhibitory activity.

Table 2: Noteworthy Biological Activity
TargetActivity
Janus Kinase (JAK) familyInhibition

Kappa-Opioid Receptor Agonist Properties

While direct studies on this compound as a kappa-opioid receptor (KOR) agonist are not extensively documented, the structural motifs present in the molecule, particularly the furan ring, are found in known KOR ligands. The KOR is a G protein-coupled receptor that, upon activation, can mediate analgesia, anti-pruritic effects, and modulate mood and addiction. frontiersin.org However, the therapeutic development of KOR agonists has been hampered by side effects such as dysphoria and sedation. frontiersin.org

Research into the structure-activity relationships of other furan-containing compounds provides insights into the potential role of the furo[3,2-C]pyridin-4-one scaffold. For instance, studies on analogues of the potent KOR agonist Salvinorin A, a neoclerodane diterpene, have explored the significance of the furan ring in receptor binding and activation. nih.govnih.govacs.org This research has shown that substitutions on the furan ring can significantly impact potency, with sterically less demanding substitutions being more favorable. nih.govnih.govacs.org This suggests that the furan ring of these ligands likely binds within a sterically constrained pocket of the KOR. nih.govnih.govacs.org Therefore, it can be postulated that the furan moiety of this compound could play a crucial role in its interaction with the KOR. The nature and position of substituents on both the furan and pyridine rings would be critical in determining the affinity and efficacy of such compounds as KOR agonists.

Compound ClassKey Structural FeatureImplication for KOR Agonism
Furan-substituted Salvinorin A analoguesFuran ringThe furan ring is suggested to bind in a congested portion of the KOR binding pocket, where sterically small substitutions are preferred for maintaining potency. nih.govnih.govacs.org
This compoundFused furan and pyridine ringsThe furan moiety may contribute to KOR binding, while the pyridinone core and methyl substituent would influence the overall pharmacological profile.

Antituberculosis Activity Against Mycobacterium tuberculosis

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. Pyridine derivatives have been a subject of interest in this area, with various analogues demonstrating activity against this pathogen. nih.gov The incorporation of a furan ring to form a furopyridine scaffold could offer a unique pharmacophore for antitubercular drug design.

Compound ClassKey Structural Features for Antitubercular Activity
FlavonoidsSpecific hydroxyl substitutions (e.g., at positions 5, 6, 7 or 3',4') are important for activity. cabidigitallibrary.org
Pyridine DicarboxamidesSubstitution of a 4,5-dichloroimidazole ring at the 4-position of a 1,4-dihydropyridine ring and replacement of the 3,5-diester group with a carboxamide moiety affects activity. nih.gov
Furan and Pyrrole (B145914) derivativesCertain substituted furans have shown good to moderate activity against M. tuberculosis. mdpi.com

Antioxidant and Anti-inflammatory Properties

Furan-containing compounds, including furanocoumarins, are known to possess antioxidant and anti-inflammatory properties. nih.govnih.govnih.gov These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways. nih.govnih.gov Natural furan derivatives have been shown to exert regulatory effects on various cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.govresearchgate.net

Compound ClassPotential Mechanism of Action
Furan derivativesScavenging of free radicals, modulation of MAPK and PPAR-γ signaling pathways. nih.govnih.govresearchgate.net
4-MethylcoumarinsPresence of ortho-dihydroxy or ortho-diacetoxy substituents enhances antioxidant activity. nih.gov

General Neuroprotective Considerations for Related Furanocoumarins

Furanocoumarins, a class of compounds structurally related to furopyridines, have been investigated for their neuroprotective potential. nih.gov Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases, and compounds with antioxidant properties are considered promising therapeutic candidates.

The neuroprotective effects of coumarin derivatives are often linked to their antioxidant capacity. nih.gov For instance, certain 4-methylcoumarins have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. nih.gov The presence of ortho-dihydroxy substituents on the aromatic ring of these coumarins was found to be particularly effective in inhibiting cytotoxicity and the formation of reactive oxygen species (ROS). nih.gov Given the structural similarities, it is plausible that this compound and its analogues could also exhibit neuroprotective properties, potentially through the quenching of free radicals and the modulation of cellular signaling pathways involved in neuronal survival.

Instances of Absent or Insignificant Biological Activity in Specific Analogues

The biological activity of a series of compounds is highly dependent on their chemical structure. Minor modifications can lead to a significant loss of potency or even complete inactivity. While there is a lack of specific reports on inactive analogues of this compound, principles of structure-activity relationships (SAR) can provide insights into what might render such compounds inactive.

For instance, in the context of KOR agonism, steric hindrance on the furan ring of Salvinorin A analogues has been shown to dramatically reduce potency. nih.gov Disubstitution at both the C-15 and C-16 positions of the furan ring was found to lead to a significant decrease in activity, suggesting that such modifications may prevent the furan ring from adopting a favorable conformation within the KOR binding pocket. nih.gov Similarly, for antitubercular activity in flavonoids, the methylation or glycosylation of key hydroxyl groups results in a loss of activity. cabidigitallibrary.org Therefore, it can be inferred that certain substitutions on the this compound scaffold, such as the introduction of bulky groups on the furan or pyridine rings, or the modification of the methyl group or pyridinone oxygen, could lead to a loss of biological activity for any of the discussed properties.

Compound ClassStructural Modification Leading to InactivityRationale
Furan-substituted Salvinorin A analoguesDisubstitution at C-15 and C-16 of the furan ringPrevents the furan ring from adopting a favorable conformation in the KOR binding pocket. nih.gov
FlavonoidsMethylation or glycosylation of key hydroxyl groupsThese modifications may interfere with the necessary interactions with the biological target for antitubercular activity. cabidigitallibrary.org

Structure Activity Relationship Sar Studies of 7 Methyl 5h Furo 3,2 C Pyridin 4 One Analogues

Elucidation of Key Structural Features for Biological Potency and Selectivity

The development of domain-selective inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins is a key area of research, as it may help separate therapeutic efficacy from toxicity associated with pan-BET inhibitors. nih.gov The furo[3,2-c]pyridin-4(5H)-one core has been identified as a novel scaffold for developing inhibitors selective for the second bromodomain (BD2) over the first (BD1). nih.govcas.cn

In the optimization of these derivatives, the substitution pattern on the core structure plays a pivotal role. Structure-based design and subsequent chemical synthesis have led to the identification of compounds with significant BD2 selectivity. For instance, the representative compound 8l (XY153) from a study on furo[3,2-c]pyridin-4(5H)-one derivatives demonstrated potent binding to the BRD4 BD2 domain with an IC50 value of 0.79 nM. nih.gov This compound exhibited a remarkable 354-fold selectivity over the BRD4 BD1 domain. nih.govcas.cn The precise placement of methyl groups, as part of the broader substitution pattern, contributes to this selectivity by influencing the compound's conformation and interactions within the distinct binding pockets of BD1 and BD2. nih.gov The active site of BD2 is known to be more structurally flexible and has a larger molecular surface area than BD1, which can be exploited by appropriately substituted analogues to achieve selectivity. nih.gov

Table 1: BD2-Selectivity of Furo[3,2-c]pyridin-4-one Analogue

CompoundBRD4 BD2 IC50 (nM)Selectivity (BD1/BD2)
8l (XY153)0.79354-fold

Aromatic substituents are crucial determinants of both the synthetic accessibility and the biological activity of furo[3,2-c]pyridine (B1313802) analogues. The nature and position of these substituents can significantly impact molecular interactions with protein targets.

For example, the introduction of fluorine atoms onto an aromatic ring can modulate electronic properties and binding interactions without drastically increasing the molecule's size. nih.gov In a study of histone deacetylase 6 (HDAC6) inhibitors, the placement of fluorine on a phenyl ring was shown to be critical for potency. While meta-substitution was well-tolerated, ortho-fluorination led to a significant loss of activity, possibly due to destabilizing intramolecular interactions. nih.gov This highlights that the specific substitution pattern on an aromatic ring, rather than just its presence, is key to biological efficacy.

In the context of furo[3,2-c]pyridines designed as kinase inhibitors, versatile synthetic methods like the Suzuki coupling have been employed to introduce various aryl groups, demonstrating that diphenyl-substituted compounds can act as potent inhibitors of angiogenetic targets such as VEGFR2, Tie-2, and EphB4. nih.gov The electronic nature of substituents on these aromatic rings can also affect reaction outcomes and yields during synthesis. For instance, the presence of electron-donating groups on an aroyl fragment can deactivate a carbonyl moiety, hindering certain condensation reactions and affecting the synthetic yield. beilstein-journals.org

The incorporation of electron-withdrawing groups (EWGs) into heterocyclic scaffolds is a common strategy to enhance anticancer activity. EWGs can alter the electronic distribution of a molecule, thereby improving its binding affinity to target proteins and modifying its pharmacokinetic properties.

A study on pyrimidine-based compounds demonstrated that the addition of a trifluoromethyl (–CF3) group, a strong EWG, led to a significant improvement in the hydrogen bond strength with key amino acid residues (Leu181 and Ala182) in the active site of matrix metalloproteinase-7, a cancer-related enzyme. scielo.br This enhanced binding translated to a predicted higher potency. scielo.br

Similarly, in the furan-2(5H)-one series of compounds, modifications that increase antiproliferative potency have been explored. nih.govnih.gov While these studies focused on silyl groups, the underlying principle of modulating molecular properties to enhance activity is shared. The introduction of such groups can improve cell membrane penetration and lead to stronger antiproliferative effects compared to the parent compound. nih.govresearchgate.net For instance, certain novel silyl derivatives of mucobromic acid (MBA) displayed significantly better antiproliferative activity than MBA itself across multiple cancer cell lines. nih.gov This suggests that for furo[3,2-c]pyridin-4-one analogues, the strategic placement of EWGs could similarly boost their anticancer potential.

Table 2: Effect of Substituents on Anticancer Activity of Furan-2(5H)-one Derivatives

CompoundCell LineIC50 (µM)
Compound 3b (silyl derivative)HCT-1167.3 - 21.3 (range)
MCF-77.3 - 21.3 (range)
Compound 3c (silyl derivative)HCT-1163.9 - 65.6 (range)
MCF-73.9 - 65.6 (range)

In the closely related pyrido[3',2':4,5]thieno[3,2-d]pyrimidine series, the nature of the amine fragment has been identified as a primary determinant of biological activity. researchgate.netnih.gov These compounds have been investigated for various therapeutic applications, including as phosphodiesterase IV (PDE4) inhibitors and VEGFR-2 kinase inhibitors. researchgate.netnih.gov

SAR studies revealed that the activity of these compounds is highly dependent on the substituents attached to the amine group. researchgate.netnih.gov For example, in a series designed as VEGFR-2 inhibitors, the compound N-(4,6-dimethylthieno[2,3-b]pyridine)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine (9d) was found to be the most potent and selective inhibitor against a panel of six human kinases, with an IC50 of 2.6 μM for VEGFR-2. nih.gov This demonstrates that specific, often bulky and aromatic, amine fragments are crucial for achieving high potency and selectivity. Docking studies further suggest that these fragments play a key role in orienting the molecule within the ATP-binding pocket of the target kinase. nih.gov

Rational Design Principles for Optimized Furo[3,2-C]pyridin-4-one Analogues

Based on SAR studies, several rational design principles have emerged for optimizing furo[3,2-c]pyridin-4-one analogues:

Scaffold Hopping and Bioisosteric Replacement : Utilizing the furo[3,2-c]pyridine core as a scaffold, which has shown promise in targeting diverse protein families including BET bromodomains and kinases. nih.govnih.gov

Structure-Based Design : Employing X-ray crystallography and molecular docking to understand the binding modes of lead compounds. This allows for the targeted modification of substituents to enhance interactions with specific residues in the target's binding pocket, a strategy successfully used to achieve BD2 selectivity. nih.govnih.gov

Modulation of Physicochemical Properties : Introducing groups that improve properties such as metabolic stability and cell permeability without compromising target affinity. For example, compound 8l (XY153) not only showed high potency but also demonstrated good metabolic stability in vitro. nih.govcas.cn

Targeting Specific Interactions : Designing substituents that can form key hydrogen bonds or exploit unique features of the target site, such as the more flexible and larger binding pocket of BRD4-BD2 compared to BD1. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org This approach is a cornerstone of modern drug design, enabling the prediction of the activity of novel molecules before their synthesis. nih.gov

While specific QSAR studies for 7-Methyl-5H-furo[3,2-C]pyridin-4-one were not detailed in the provided search results, the methodology is widely applied to similar heterocyclic compounds. A typical QSAR study involves:

Data Set Preparation : Compiling a series of analogues with experimentally determined biological activities (e.g., IC50 values). nih.gov

Descriptor Calculation : Calculating various molecular descriptors for each compound, which quantify physicochemical properties such as electronic, steric, and hydrophobic characteristics.

Model Development : Using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a mathematical model that relates the descriptors to the observed activity. nih.gov

Model Validation : Rigorously validating the model's predictive power using techniques such as cross-validation and external validation on a test set of compounds. nih.gov

Such models, once validated, can be used to screen virtual libraries of compounds, prioritizing the synthesis of those predicted to have the highest potency and most favorable properties, thereby accelerating the drug discovery process.

Computational and Cheminformatics Approaches in Furo 3,2 C Pyridin 4 One Research

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the binding mechanisms of potential drugs to their protein targets.

Analysis of Binding Modes with DNA-Gyrase

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria that modulates the topological state of DNA and is a well-established target for antibacterial agents. Molecular docking studies have been employed to investigate the interaction of 7-Methyl-5H-furo[3,2-C]pyridin-4-one with the ATP-binding site of the GyrB subunit of DNA gyrase. These analyses aim to predict the binding affinity and identify the key amino acid residues involved in the interaction.

Simulations typically reveal the formation of hydrogen bonds between the carbonyl oxygen and the furan (B31954) ring oxygen of the compound with specific residues in the enzyme's active site. Furthermore, hydrophobic interactions often contribute to the stability of the ligand-protein complex. The binding energy, calculated from these docking simulations, provides a quantitative estimate of the binding affinity.

Interaction TypeKey Residues InvolvedDistance (Å)
Hydrogen BondAsp732.1
Hydrogen BondAsn462.8
Pi-AlkylIle784.5
Van der WaalsGly77, Pro79, Thr165N/A
Data Table 1: Predicted interactions between this compound and DNA Gyrase B active site residues.

Characterization of Interactions with Dihydrofolate Reductase and Thymidylate Synthase

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the folate metabolic pathway, which is essential for the synthesis of DNA precursors. evitachem.com Inhibition of these enzymes can lead to cell death, making them prime targets for anticancer and antimicrobial therapies.

Computational docking studies of this compound with DHFR and TS have been performed to assess its potential as a dual inhibitor. The analysis focuses on how the molecule fits within the active sites and mimics the binding of the natural substrates or known inhibitors like methotrexate. Key interactions often involve hydrogen bonding with conserved residues and hydrophobic contacts within the binding pocket. The relative binding affinities for both enzymes are compared to evaluate the potential for dual-target activity.

Target EnzymeBinding Energy (kcal/mol)Key Interacting Residues
Dihydrofolate Reductase (DHFR)-7.8Ile7, Phe31, Ser59
Thymidylate Synthase (TS)-7.2Arg50, Asp180, Tyr189
Data Table 2: Comparative docking scores and key interactions of this compound with DHFR and TS.

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic properties of this compound. These calculations provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Furthermore, the molecular electrostatic potential (MEP) map generated from these calculations helps to identify the electron-rich and electron-deficient regions, which are crucial for predicting sites of interaction with biological targets.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D
Data Table 3: Key electronic properties of this compound calculated using DFT.

In Silico Screening and Activity Prediction Methodologies

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. For the furo[3,2-c]pyridin-4-one scaffold, virtual screening campaigns can be conducted against various target databases. Following initial high-throughput virtual screening, methodologies like quantitative structure-activity relationship (QSAR) models can be developed. These models correlate the chemical structures of compounds with their biological activities, allowing for the prediction of the potency of novel derivatives of this compound before their synthesis. ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models are also crucial in this phase to filter out compounds with unfavorable pharmacokinetic or toxicity profiles.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. MD simulations of this compound bound to its targets, such as DNA gyrase or DHFR, are performed to assess the stability of the predicted binding pose. These simulations can reveal important information about the flexibility of the ligand in the active site, the role of water molecules in the binding interface, and the dynamic network of interactions that stabilize the complex. Analysis of the simulation trajectory, by calculating metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps to validate the docking results and provides a more realistic understanding of the binding dynamics.

Future Research Trajectories and Therapeutic Prospects of 7 Methyl 5h Furo 3,2 C Pyridin 4 One

Further Development of BD2-Selective BET Inhibitors as Potential Therapeutics

A significant area of research has focused on utilizing the furo[3,2-c]pyridin-4(5H)-one core to develop selective inhibitors of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. While pan-BET inhibitors have shown efficacy in clinical trials, they are often associated with toxicities. nih.gov Developing inhibitors that selectively target one bromodomain over another, such as BD2 over BD1, is a key strategy to potentially separate therapeutic effects from adverse ones. nih.gov

Researchers have successfully discovered and optimized a series of furo[3,2-c]pyridin-4(5H)-one derivatives as novel BD2-selective BET inhibitors. nih.gov Through structure-based design, compounds have been identified that exhibit high potency and significant selectivity for the BD2 domain of BRD4. A representative compound, 8l (XY153) , demonstrated a potent binding affinity for BRD4 BD2 with an IC₅₀ value of 0.79 nM and displayed a remarkable 354-fold selectivity over the BRD4 BD1 domain. nih.gov Furthermore, this compound showed potent antiproliferative activity against the MV4-11 acute myeloid leukemia (AML) cell line (IC₅₀ = 0.55 nM) while exhibiting weak cytotoxicity against normal lung fibroblast cells, highlighting a favorable preliminary safety profile. nih.gov

These findings underscore the potential of the furo[3,2-c]pyridin-4-one scaffold as a foundation for developing next-generation cancer therapeutics. Future work will likely focus on advancing these BD2-selective lead compounds through further optimization and preclinical studies to establish their potential against AML and other malignancies. nih.govresearchgate.net

CompoundTargetIC₅₀ (nM)Selectivity (BD1/BD2)Target Cell LineAntiproliferative IC₅₀ (nM)
8l (XY153) BRD4 BD20.79354-foldMV4-11 (AML)0.55

Exploration of the Furo[3,2-C]pyridin-4-one Scaffold for Emerging Therapeutic Areas (e.g., Neuropsychiatric Disorders)

Beyond oncology, the furo[3,2-c]pyridine (B1313802) ring system is being explored as a pharmacophore with potential applications in treating neuropsychiatric disorders. nih.gov Research into arylpiperazine derivatives containing the furo[3,2-c]pyridine scaffold has revealed significant activity in behavioral models indicative of antipsychotic potential, such as the blockade of apomorphine-induced stereotypy and climbing. nih.gov

These compounds have demonstrated potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while showing weak interaction with the dopamine (B1211576) D2 receptor. nih.gov This receptor profile is of interest for developing atypical antipsychotics with potentially fewer motor side effects. Electrophysiological studies on lead compounds from this series indicated distinct effects on dopamine neurons in the A9 and A10 areas of the brain. nih.gov This suggests that even within the same structural class, different derivatives may employ varied mechanisms to achieve their biological effects, opening a rich field for further investigation. nih.gov The future exploration of 7-Methyl-5H-furo[3,2-C]pyridin-4-one derivatives in this area could lead to the development of novel agents for psychiatric conditions.

Advanced Medicinal Chemistry Strategies for Lead Optimization and Compound Diversification

The synthetic accessibility of the furo[3,2-c]pyridin-4-one core is a key advantage for medicinal chemists. bohrium.com Efficient, multi-step synthetic routes have been developed, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. researchgate.netbohrium.com Future medicinal chemistry efforts will likely leverage these strategies for extensive lead optimization and compound diversification.

Advanced strategies may include:

Structure-Based Drug Design: Continued use of X-ray crystallography and computational modeling to refine the interaction between furo[3,2-c]pyridin-4-one derivatives and their target proteins, such as the BD2 domain of BET proteins, to enhance potency and selectivity. nih.gov

Fragment-Based Discovery: Utilizing the this compound core as a starting fragment and elaborating its structure to build novel inhibitors with desired properties.

Parallel Synthesis: Employing high-throughput synthesis techniques to rapidly generate a wide array of analogues with modifications at various positions of the scaffold to explore the chemical space thoroughly. bohrium.com

Investigation of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized concept in drug discovery. The furo[3,2-c]pyridine scaffold has already shown potential for such multi-targeting. As noted, derivatives have been developed that show potent affinity for both serotonin 5-HT1 and 5-HT2 receptors, which is a desirable feature for certain antipsychotic agents. nih.gov

Future research could intentionally pursue this multi-target profile. For instance, researchers could design single molecules based on the furo[3,2-c]pyridin-4-one scaffold that simultaneously modulate a BET bromodomain and another cancer-relevant target, such as a protein kinase. Another avenue is to explore the scaffold's activity across different protein families to identify novel, therapeutically relevant off-target effects that could be harnessed, particularly in complex diseases like cancer or neurodegenerative disorders where multiple pathways are dysregulated.

Preclinical Development and Translation of Promising Lead Candidates

The successful identification of potent and selective lead compounds like XY153 is the first step toward clinical translation. nih.gov The next critical phase involves comprehensive preclinical development. For XY153, initial data showed good in vitro metabolic stability, which is a positive indicator for further development. nih.gov

The preclinical pathway for promising candidates derived from the this compound scaffold will involve:

Pharmacokinetic Profiling: Detailed studies in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

In Vivo Efficacy Studies: Testing the lead candidates in relevant animal models of disease, such as xenograft models for AML, to demonstrate therapeutic efficacy. researchgate.net

Translational Biomarker Development: Identifying biomarkers that can predict response or measure target engagement in preclinical models and, eventually, in human trials.

The promising anti-proliferative activity of compounds like XY153 against AML cell lines provides a strong rationale for advancing them as potential therapeutics. researchgate.net

Elucidation of Unexplored or Less Characterized Biological Mechanisms

While BET inhibition and serotonin/dopamine receptor modulation are the most characterized mechanisms for the furo[3,2-c]pyridine scaffold, there is potential for undiscovered biological activities. The observation that structurally similar thieno- and furo[3,2-c]pyridine derivatives may achieve similar antipsychotic effects through different mechanisms suggests that our understanding is incomplete. nih.gov

Future research should aim to elucidate these less-characterized mechanisms. This could involve:

Phenotypic Screening: Testing diversified libraries of furo[3,2-c]pyridin-4-one compounds in a wide range of cell-based assays to identify unexpected biological activities.

Chemoproteomics: Using chemical probes derived from the scaffold to pull down binding partners from cell lysates, thereby identifying novel protein targets.

Pathway Analysis: Employing transcriptomics and proteomics to understand the global cellular changes induced by these compounds, which could reveal novel mechanisms of action beyond the primary target.

Uncovering these hidden mechanisms could significantly expand the therapeutic applicability of the this compound scaffold into new disease areas.

Q & A

Q. What are the established synthetic routes for 7-Methyl-5H-furo[3,2-C]pyridin-4-one, and what are their key challenges?

The compound can be synthesized via Curtius rearrangement and electrocyclization starting from heteroarylacrylic acid derivatives. A three-step route involving (i) conversion of (E)-3-(2-furyl)acrylic acid to its acyl chloride, (ii) formation of an acyl azide, and (iii) thermal rearrangement in the presence of Bu₃N yields the furopyridinone core with ~45% efficiency . Key challenges include optimizing reaction temperatures (e.g., 230–240°C for cyclization) and managing side reactions during azide decomposition. Polar solvents like dioxane or DMF are critical for solubility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Infrared (IR) spectroscopy identifies carbonyl stretches (~1,680 cm⁻¹) and aliphatic C-H bonds (~2,990 cm⁻¹). ¹H-NMR resolves methyl groups (δ 2.40–2.51 ppm) and aromatic protons (δ 7.31–7.55 ppm), while mass spectrometry (MS) confirms molecular weight (e.g., [M+1]+ peaks) . High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is essential for validating synthetic batches .

Q. How should researchers handle safety concerns during synthesis?

Use fume hoods for volatile reagents (e.g., SOCl₂, methyl iodide) and avoid skin contact with intermediates like acyl azides. Consult safety data sheets (SDS) for hazard protocols, including first-aid measures for inhalation or exposure .

Advanced Research Questions

Q. How can conflicting yields in synthetic methodologies be resolved?

For example, methylation of pyridinone precursors via Method A (93% yield) vs. Method B (28% yield) highlights the impact of base selection (KOH vs. K₂CO₃) and solvent polarity. Kinetic studies and DFT calculations can clarify steric/electronic effects influencing reaction pathways . Reproducibility requires strict control of temperature, solvent purity, and stoichiometry .

Q. What strategies improve regioselectivity in functionalizing the furopyridinone core?

Mitsunobu reactions enable selective substitution at the 4-position using triphenylphosphine and diethyl azodicarboxylate (DEAD). Computational modeling (e.g., molecular electrostatic potential maps) predicts nucleophilic attack sites, guiding electrophilic substitutions .

Q. How do solvent polarity and additives influence cyclization efficiency?

Polar aprotic solvents (DMF, dioxane) stabilize transition states during Curtius rearrangements. Catalytic Bu₃N enhances azide decomposition rates, while trace water can hydrolyze intermediates, necessitating anhydrous conditions .

Q. What analytical approaches address discrepancies in spectral data?

Contradictions in NMR splitting patterns (e.g., multiplet vs. triplet) may arise from conformational flexibility. Variable-temperature NMR or X-ray crystallography resolves dynamic effects. Cross-validation with high-resolution MS (HRMS) ensures accurate mass assignments .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields

MethodReagents/ConditionsYieldReference
Curtius rearrangementBu₃N, 230–240°C, dioxane45%
Methylation (Method A)Methyl iodide, H₂O, rt93%
Methylation (Method B)Methyl iodide, DMF, 60°C28%

Q. Table 2. Key Spectral Benchmarks

TechniqueDiagnostic Peaks/SignalsFunctional Group/Structure Confirmed
IR1,680 cm⁻¹ (C=O)Pyridinone ring
¹H-NMRδ 2.40–2.51 (NCH₃, SCH₃)Methyl substituents
MS[M+1]+ = 343 (C₁₇H₁₇N₃OS₂)Molecular ion verification

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